molecular formula C18H22FNO4S B4444312 1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE

1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE

Cat. No.: B4444312
M. Wt: 367.4 g/mol
InChI Key: XWXSJVFIISCXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluorophenyl, methoxy, and propan-2-yloxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the sulfonamide linkage and the introduction of the fluorophenyl and methoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-FLUOROPHENYL)-7-METHOXY-2-METHYL-4H-CHROMEN-4-ONE: Shares the fluorophenyl and methoxy groups but differs in the core structure.

    Other Sulfonamides: Compounds with similar sulfonamide linkages but different substituents.

Uniqueness

1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S/c1-13(2)24-17-9-6-15(10-18(17)23-3)11-20-25(21,22)12-14-4-7-16(19)8-5-14/h4-10,13,20H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXSJVFIISCXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 3
1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 6
1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.